4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate
CAS No.:
Cat. No.: VC17310603
Molecular Formula: C23H32N4O4S
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32N4O4S |
|---|---|
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;4-hexylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline |
| Standard InChI | InChI=1S/C19H28N4S.C4H4O4/c1-3-4-5-8-15-24-18-16-9-6-7-10-17(16)20-19(21-18)23-13-11-22(2)12-14-23;5-3(6)1-2-4(7)8/h6-7,9-10H,3-5,8,11-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | XJNWHNYREUVOOR-BTJKTKAUSA-N |
| Isomeric SMILES | CCCCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O |
| Canonical SMILES | CCCCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
The compound features a quinazoline backbone (a bicyclic system comprising fused benzene and pyrimidine rings) substituted at positions 2 and 4. At position 2, a 4-methylpiperazine group introduces nitrogen-rich hydrophilicity, while position 4 bears a hexylthio (-S-C6H13) moiety that enhances lipophilicity. The maleate salt (C4H4O4^2−) improves aqueous solubility, a critical factor for drug formulation .
Molecular Formula and Weight
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Base structure: C19H27N5S
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Maleate counterion: C4H4O4
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Molecular weight: 476.58 g/mol (calculated from PubChem data for analogous compounds ).
Key Structural Features
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Quinazoline core: Facilitates interactions with biological targets via π-π stacking and hydrogen bonding.
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4-Methylpiperazine: Enhances solubility and modulates receptor binding through its tertiary amine groups .
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Hexylthio chain: Increases membrane permeability due to its hydrophobic nature .
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Maleate salt: Stabilizes the compound in solid-state formulations and improves dissolution kinetics .
Synthetic Routes and Optimization
The synthesis of 4-(hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate involves multi-step reactions, as inferred from analogous quinazoline derivatives .
Step 1: Preparation of 2,4-Dichloroquinazoline
Quinazoline is halogenated using phosphorus oxychloride (POCl3) to yield 2,4-dichloroquinazoline, a versatile intermediate for subsequent substitutions .
Step 2: Substitution at Position 2
The chlorine at position 2 is replaced with 4-methylpiperazine under microwave-assisted conditions (140–160°C, 30–120 min) in ethyl acetate or tetrahydrofuran (THF). This step leverages nucleophilic aromatic substitution, achieving yields of 60–70% .
Example reaction:
Step 4: Salt Formation with Maleic Acid
The free base is treated with maleic acid in ethanol to form the maleate salt, which is isolated via crystallization .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions (Based on Analog Data )
| Property | Prediction |
|---|---|
| Water solubility | Moderate (maleate enhances solubility) |
| Caco-2 permeability | High (logP ≈ 3.2) |
| Plasma protein binding | 85–90% |
| CYP450 inhibition | Low (CYP3A4 IC50 > 10 µM) |
| hERG inhibition | Low risk |
Toxicity
Therapeutic Applications and Future Directions
Development Challenges
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Synthetic complexity: Multi-step synthesis requires optimization for scalability.
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Metabolic stability: The hexylthio chain may undergo oxidative metabolism, necessitating prodrug strategies.
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